REACTION_SMILES
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[C:13]([CH3:14])(=[O:15])[c:16]1[cH:17][c:18]2[c:23]([cH:24][cH:25]1)[C:22]([CH3:26])([CH3:27])[CH2:21][CH2:20][C:19]2([CH3:28])[CH3:29].[CH2:30]([CH:31]([CH3:32])[OH:33])[OH:34].[CH3:35][c:36]1[cH:37][cH:38][cH:39][cH:40][cH:41]1.[OH2:1].[OH2:42].[c:2]1([CH3:3])[cH:4][cH:5][c:6]([S:7]([OH:8])(=[O:9])=[O:10])[cH:11][cH:12]1>>[C:13]1([CH3:14])([c:16]2[cH:17][c:18]3[c:23]([cH:24][cH:25]2)[C:22]([CH3:26])([CH3:27])[CH2:21][CH2:20][C:19]3([CH3:28])[CH3:29])[O:15][CH2:30][CH:31]([CH3:32])[O:33]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1ccc2c(c1)C(C)(C)CCC2(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(O)CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)O)cc1
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Name
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Type
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product
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Smiles
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CC1COC(C)(c2ccc3c(c2)C(C)(C)CCC3(C)C)O1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |